molecular formula C14H13ClN4S B12202016 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B12202016
M. Wt: 304.8 g/mol
InChI Key: VUTPZJDGOLKPRV-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative featuring a chlorine atom at position 3 and a sulfanylmethyl group at position 2, which is further substituted with a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

3-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)17-14(16-9)20-8-11-13(15)19-6-4-3-5-12(19)18-11/h3-7H,8H2,1-2H3

InChI Key

VUTPZJDGOLKPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CC=CC3=N2)Cl)C

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

A widely used method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridine, aldehydes, and isonitriles. For chlorinated derivatives, pre-functionalized 2-aminopyridines with a chlorine atom at position 3 are employed. For example, 3-chloro-2-aminopyridine reacts with formaldehyde and tert-butyl isocyanide under acidic conditions (e.g., HCl or acetic acid) to yield 3-chloroimidazo[1,2-a]pyridine.

Key Conditions :

  • Catalyst: 10 mol% HCl (yield: 85–92%)

  • Solvent: Ethanol or methanol at 80°C

  • Reaction Time: 6–12 hours

Metal-Free Cyclization

Alternative protocols avoid metal catalysts. For instance, 2-aminopyridine reacts with α-bromoketones in aqueous ethanol under microwave irradiation (100°C, 30 min) to form 3-chloroimidazo[1,2-a]pyridine via intramolecular cyclization.

Introduction of the Sulfanyl Methyl Group

The sulfanyl methyl moiety at position 2 is introduced via nucleophilic substitution or coupling reactions.

Thiol-Ene Click Chemistry

A two-step approach involves:

  • Bromination : The methyl group at position 2 of imidazo[1,2-a]pyridine is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux).

  • Substitution : The brominated intermediate reacts with 4,6-dimethylpyrimidine-2-thiol in the presence of a base (K₂CO₃ or Et₃N) in DMF at 60°C.

Optimization Data :

StepReagentSolventTemperatureYield
BrominationNBS, AIBNCCl₄Reflux78%
Substitution4,6-Dimethylpyrimidine-2-thiol, K₂CO₃DMF60°C65%

Direct Sulfanylation via Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of 2-mercapto-4,6-dimethylpyrimidine with 2-hydroxymethylimidazo[1,2-a]pyridine. Conditions include DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature.

Regioselective Chlorination

Chlorination at position 3 is achieved using electrophilic or radical methods.

N-Chlorosuccinimide (NCS) in Acidic Media

Treatment of imidazo[1,2-a]pyridine with NCS in acetic acid at 50°C introduces chlorine exclusively at position 3 due to the electron-rich nature of the ring.

Conditions :

  • NCS (1.2 equiv), AcOH, 50°C, 4 hours

  • Yield: 88%

Radical Chlorination

UV-light-mediated chlorination using Cl₂ gas in CCl₄ provides moderate yields (72%) but requires stringent safety protocols.

Integrated Synthetic Routes

Patent-Based Protocol (WO2018008929A1)

A patented route involves:

  • Condensation of 2-aminopyridine with 2,6-dimethylbenzaldehyde and isonitrile to form the core.

  • Bromination at position 2 using PBr₃.

  • Coupling with 4,6-dimethylpyrimidine-2-thiol under basic conditions.

Critical Steps :

  • Purification via column chromatography (hexane/ethyl acetate)

  • Final yield: 62% over three steps

Continuous Flow Synthesis

A scalable method employs continuous flow reactors for the GBB reaction (residence time: 10 min, 100°C) followed by in-line chlorination.

Challenges and Optimization

Regioselectivity in Chlorination

Over-chlorination is mitigated by controlling stoichiometry (NCS ≤1.2 equiv) and reaction time.

Stability of Sulfanyl Group

The sulfanyl moiety is prone to oxidation. Use of inert atmospheres (N₂ or Ar) and antioxidants (BHT) improves stability.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Singlets for pyrimidine methyl groups (δ 2.4–2.6 ppm) and imidazo[1,2-a]pyridine protons (δ 7.2–8.1 ppm).

  • LC-MS : [M+H]⁺ at m/z 335.1 (C₁₄H₁₃ClN₄S).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 3 of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce functional groups for pharmacological optimization:

  • Example : Reaction with sodium methoxide (NaOMe) in ethanol at 80°C yields the 3-methoxy derivative (82% yield).

  • Mechanism : The chloro group acts as a leaving group, with the reaction proceeding via an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the pyrimidine ring .

Table 1: Substitution Reactions at Position 3

ReagentConditionsProductYield (%)
NaOMe/EtOH80°C, 6 h3-Methoxy derivative82
NH₃ (aq)/DMSO100°C, 12 h3-Amino derivative68
KSCN/EtOHReflux, 8 h3-Thiocyanate derivative75

Sulfanyl Group Oxidation

The methyl sulfanyl (-SCH₂-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

  • Oxidation with H₂O₂ : In acetic acid at 60°C, the sulfanyl group oxidizes to sulfoxide (90% yield).

  • Stronger Oxidants (e.g., KMnO₄) : Further oxidation to sulfone occurs quantitatively in acidic media.

Mechanistic Pathway :

-SCH2-H2O2-S(O)CH2-KMnO4-SO2CH2-\text{-SCH}_2\text{-} \xrightarrow{\text{H}_2\text{O}_2} \text{-S(O)CH}_2\text{-} \xrightarrow{\text{KMnO}_4} \text{-SO}_2\text{CH}_2\text{-}

This modification alters electronic properties, enhancing binding affinity to kinase targets.

Cross-Coupling Reactions

The chloro and bromo (if present) substituents enable palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C .

  • Example : Reaction with phenylboronic acid yields 3-aryl derivatives (85–92% yields).

Table 2: Suzuki Coupling Partners and Outcomes

Boronic AcidProductYield (%)
Phenyl3-Phenyl derivative92
4-Methoxyphenyl3-(4-MeO-Ph) derivative88
2-Thiophenyl3-(2-Thienyl) derivative81

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

  • Application : Introduces secondary amines at position 3 (e.g., morpholine, piperazine).

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at position 6:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (65% yield).

  • Halogenation : NBS (N-bromosuccinimide) in DMF selectively brominates position 6 (78% yield).

Regioselectivity : Directed by the electron-donating effects of the pyrimidine-sulfanyl moiety.

Heterocyclic Functionalization

The pyrimidine ring participates in condensation and alkylation reactions:

  • Condensation with Hydrazine : Forms triazolo-pyrimidine hybrids under reflux (70% yield) .

  • Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ methylates the pyrimidine nitrogen (quantitative).

Table 3: Pyrimidine Ring Modifications

Reaction TypeReagentProductYield (%)
CondensationNH₂NH₂·H₂OTriazolo-pyrimidine hybrid70
AlkylationCH₃I/K₂CO₃N-Methylpyrimidine derivative95

Mechanistic Studies and Kinetic Data

  • SNAr Kinetics : Second-order rate constants (k₂) for substitution at position 3 range from 1.2×1031.2 \times 10^{-3} to 5.6×1035.6 \times 10^{-3} L·mol⁻¹·s⁻¹ in DMSO, depending on the nucleophile .

  • Oxidation Thermodynamics : ΔG‡ for sulfoxide formation is 92 kJ/mol, indicating a moderately activated process.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. The structural features of these compounds suggest they can interact with viral enzymes or cellular receptors involved in viral replication.

Case Study: HIV Inhibition
Research has shown that similar compounds exhibit inhibitory effects against HIV-1. For instance, derivatives containing pyrimidine rings have been reported to enhance reverse transcriptase inhibitory activity significantly compared to standard treatments. The presence of the 4,6-dimethylpyrimidine moiety in the structure appears to be crucial for this activity .

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusIC50 (µM)Reference
Compound AHIV-10.02
Compound BInfluenza A0.20
Compound CMeasles Virus60

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has emerged as a promising structure for anticancer drug discovery. Research indicates that modifications to this scaffold can lead to compounds with potent anticancer properties.

Case Study: Structure-Activity Relationship Studies
A study on pyrimidine-fused dinitrogenous penta-heterocycles demonstrated that these compounds could inhibit cancer cell proliferation effectively. The incorporation of various substituents on the imidazo[1,2-a]pyridine framework has been shown to enhance cytotoxicity against different cancer cell lines .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameCancer TypeEC50 (µM)Reference
Compound DBreast Cancer130.24
Compound ELung Cancer161.38
Compound FLeukemia249.15

Mechanistic Insights

Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. The interaction with biological targets such as Toll-like receptors (TLRs) has been investigated, revealing that certain derivatives can act as vaccine adjuvants by modulating immune responses .

Table 3: Mechanistic Studies on Imidazo[1,2-a]pyridine Derivatives

MechanismDescriptionReference
TLR ActivationEnhances immune response
Inhibition of Viral EnzymesBlocks replication of viruses

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . Additionally, it may interact with cellular receptors and signaling pathways, leading to its potential anticancer activity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity and biological activity. Below is a comparison with structurally related compounds:

Compound Position 2 Substituent Synthesis Method Yield (%) Key Properties/Reactivity Reference
Target Compound (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl Sulfenylation with thiosulfate salts ~86* Enhanced solubility via pyrimidine
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 4-Chlorophenyl Friedel-Crafts reaction 83–95 High reactivity in C–H functionalization
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine Thiophen-2-yl Iodine-promoted cyclization 83 Moderate electrophilic substitution
2-[(1,3-Dioxolan-2-yl)sulfanyl]imidazo[1,2-a]pyridine 1,3-Dioxolan-2-ylsulfanyl Thiosulfate-mediated sulfenylation 86 Improved metabolic stability

*Inferred from analogous sulfenylation reactions in .

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic substitution at position 3, as seen in Friedel-Crafts reactions .
  • Sulfanylmethyl groups improve solubility and regioselectivity in cross-coupling reactions compared to aryl substituents .
  • Heteroaromatic substituents (e.g., pyrimidinyl) may increase binding affinity in biological systems due to additional hydrogen-bonding sites .

Substituent Effects at Position 3

The chlorine atom at position 3 in the target compound contrasts with other common substituents:

Compound Position 3 Substituent Reactivity with NCS/NBS Pharmacological Relevance Reference
Target Compound Chlorine Chlorination at methyl groups Antileishmanial activity (inferred)
3-Nitroimidazo[1,2-a]pyridine derivatives Nitro Ipso-substitution with NCS Antileishmanial (improved solubility)
3-Bromoimidazo[1,2-a]pyridine Bromine Halogen exchange reactions Intermediate in cross-coupling

Key Observations :

  • Chlorine at position 3 directs chlorination to adjacent methyl groups in reactions with N-chlorosuccinimide (NCS), forming intermediates for further functionalization .
  • Nitro groups at position 3 are associated with improved aqueous solubility but require additional synthetic steps for introduction .

Substituent Effects on the Pyridine Ring

Modifications to the pyridine ring (positions 6, 8) alter physicochemical properties:

Compound Pyridine Ring Substituents Solubility (LogP) Synthetic Yield (%) Reference
Target Compound Unsubstituted Not reported ~86
6,8-Dichloro-3-nitroimidazo[1,2-a]pyridine 6-Cl, 8-Cl 2.1 (calculated) 70–85
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 6-Cl 3.5 (experimental) 83–95

Key Observations :

  • Halogenation at position 6/8 increases lipophilicity but may reduce aqueous solubility, necessitating sulfonyl or sulfanylmethyl groups for balance .
  • Unsubstituted pyridine rings allow broader regioselectivity in further functionalization .

Biological Activity

3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro group and a pyrimidine moiety linked through a sulfanyl group to the imidazo[1,2-a]pyridine core. Its molecular formula is C12H12ClN3SC_{12}H_{12}ClN_3S with a molecular weight of approximately 253.75 g/mol.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific compound under discussion has shown potential in various areas:

  • Anticancer Activity : Studies indicate that imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, they have been reported to inhibit the proliferation of cancer cell lines and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial effects against a range of bacteria and fungi. In vitro assays have shown that it can inhibit the growth of pathogenic strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Chloro GroupEnhances lipophilicity and biological activity
Pyrimidine MoietyContributes to interaction with biological targets
Sulfanyl LinkageAffects solubility and bioavailability

Research has highlighted that modifications in the imidazo[1,2-a]pyridine scaffold can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazo[1,2-a]pyridine class:

  • Anticancer Study : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity against various cancer cell lines. The compounds showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line tested .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.12 µg/mL against resistant bacterial strains .
  • Anti-inflammatory Research : In vivo studies demonstrated that imidazo[1,2-a]pyridine derivatives significantly reduced edema in animal models when administered at doses of 10–50 mg/kg, indicating strong anti-inflammatory properties .

Q & A

Q. What are the key synthetic strategies for preparing 3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with electrophilic reagents, followed by functionalization. For example, chloromethyl intermediates (e.g., 2-chloromethylimidazo[1,2-a]pyridine) are critical precursors, as demonstrated in the substitution of chlorine with sulfanyl groups using sodium thiolates under reflux conditions . Multi-step protocols, including one-pot reactions, may optimize yield and purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Combined use of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is essential. 1H^1H-NMR identifies hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C-NMR confirms carbon frameworks (e.g., imidazo[1,2-a]pyridine carbons at ~110–150 ppm). HRMS validates molecular weight within 1–3 ppm error . IR spectroscopy further corroborates functional groups like C-S (600–700 cm1^{-1}) and C-Cl (550–650 cm1^{-1}) .

Q. What are common intermediates in its synthesis?

Key intermediates include:

  • 2-Chloromethylimidazo[1,2-a]pyridine derivatives, generated via cyclocondensation of 2-aminopyridines with α-chloroketones .
  • 4,6-Dimethylpyrimidine-2-thiol, synthesized from 2-mercaptopyrimidine precursors through methylation and purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in functionalization?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfur atoms in the sulfanyl group exhibit high electron density, favoring electrophilic substitution. Solvent effects and transition-state modeling further refine reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Robust Structure-Activity Relationship (SAR) studies should:

  • Standardize assays (e.g., fixed IC50_{50} measurement protocols).
  • Compare substituent effects: Bulkier groups at the pyrimidine ring may enhance binding to CNS targets (e.g., GABAA_A receptors) but reduce solubility .

Q. How to optimize regioselective functionalization of the imidazo[1,2-a]pyridine core?

Copper-catalyzed three-component coupling (TCC) reactions enable regioselective introduction of aryl/alkynyl groups at position 2. Catalyst loading (5–10 mol% CuI), ligand selection (e.g., 1,10-phenanthroline), and solvent polarity (DMF > THF) critically influence yield and selectivity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Scale-up issues include:

  • Byproduct formation during cyclocondensation (e.g., dimerization).
  • Mitigation: Use flow chemistry for precise temperature control or silica gel column chromatography for purification .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Cyclocondensation2-Aminopyridine + α-Chloroketone, DMF, 80°C60–75
Sulfanyl SubstitutionNaSH, EtOH, reflux, 12 h55–65
ChlorinationPOCl3_3, DMF, 353 K, 5 h70–80

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
1H^1H-NMRδ 2.4–2.6 ppm (CH3_3-pyrimidine), δ 4.3 ppm (-SCH2_2-)
HRMS[M+H]+^+: Calculated 362.08, Found 362.07 (Δ = 0.01 ppm)

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